tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hexahydrocyclopenta[c]pyrrole ring structure. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound.
Preparation Methods
The synthesis of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The preparation can be achieved through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Chemical Reactions Analysis
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets. The amino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3a-aminohexahydrocyclopenta[b]pyrrole-2(1H)-carboxylate: This compound has a similar structure but differs in the position of the pyrrole ring fusion.
tert-Butyl 3a-aminohexahydrocyclopenta[d]pyrrole-2(1H)-carboxylate: Another structural isomer with a different ring fusion position.
tert-Butyl 3a-aminohexahydrocyclopenta[e]pyrrole-2(1H)-carboxylate: This compound also has a similar structure but with a different ring fusion pattern
Properties
IUPAC Name |
tert-butyl 3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQNJITZONLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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